Product packaging for Ethyl 2-(2-aminoethoxy)acetate(Cat. No.:CAS No. 1023653-54-4)

Ethyl 2-(2-aminoethoxy)acetate

Cat. No.: B3183692
CAS No.: 1023653-54-4
M. Wt: 147.17 g/mol
InChI Key: QTSPHTZFRIQURF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminoethoxy)acetate (CAS 1023653-54-4) is a chemical compound with the molecular formula C₆H₁₃NO₃ and a molecular weight of 147.17 g/mol . This molecule features both a reactive primary amine group and a protected ethyl ester functional group in its structure, making it a valuable bifunctional scaffold in organic synthesis . Its primary research application lies in its role as a key synthetic intermediate and building block. Patents highlight the use of similar aminoethoxy-acetic acid derivatives in the synthesis of more complex molecules, particularly as linkers and spacers . For instance, such derivatives can be utilized in the preparation of polyethylene glycol (PEG) derivatives, which are crucial for modifying biomolecules and surfaces in bioconjugation and materials science . The amine group allows for conjugation with carboxylic acids or other electrophiles, while the ester can be hydrolyzed to a carboxylic acid or further manipulated, providing a handle for additional chemical attachment. Researchers value this compound for constructing molecular architectures that require a short, hydrophilic spacer between functional groups. The product has a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO3 B3183692 Ethyl 2-(2-aminoethoxy)acetate CAS No. 1023653-54-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-aminoethoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-2-10-6(8)5-9-4-3-7/h2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSPHTZFRIQURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 2 Aminoethoxy Acetate

Overview of Established Synthetic Routes

The synthesis of Ethyl 2-(2-aminoethoxy)acetate (B1259841) is not commonly detailed as a direct, one-step process in the literature. Instead, its preparation is typically inferred from multi-step sequences developed for its parent carboxylic acid, 2-(2-aminoethoxy)acetic acid, and related derivatives. These established routes generally begin with commercially available precursors like 2-(2-aminoethoxy)ethanol (B1664899) or derivatives of diethylene glycol.

A common overarching strategy involves a sequence of protection, functional group interconversion, and deprotection steps. One prevalent pathway commences with the protection of the amino group of 2-(2-aminoethoxy)ethanol. This is followed by the oxidation of the primary alcohol to a carboxylic acid. The final step is the esterification of the resulting acid with ethanol (B145695) to yield the target ethyl ester, which may occur before or after the deprotection of the amine.

An alternative major route starts with a diethylene glycol derivative where one hydroxyl group is converted into a leaving group (e.g., a halide or tosylate) and the other is a precursor to the acetate (B1210297) moiety. The amine is then introduced via nucleophilic substitution, often using a protected form of ammonia (B1221849) like phthalimide (B116566) or an azide (B81097). Subsequent transformation of the other end of the molecule to the ethyl acetate completes the synthesis. For instance, a patent describes a method starting from 2-[2-(2-chloroethoxy)ethoxy]-ethanol, which can be adapted for this purpose. google.comgoogle.com

Esterification Strategies for Acetate Moiety Formation

The introduction of the ethyl acetate group is a critical transformation in the synthesis of the title compound. When the precursor is the corresponding carboxylic acid, 2-(2-aminoethoxy)acetic acid, the most direct method is the Fischer-Speier esterification. wvu.edupatsnap.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.

Mechanism and Conditions: The Fischer esterification is an equilibrium-driven process. wpmucdn.com The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by the catalyst (e.g., sulfuric acid or hydrochloric acid), which enhances the electrophilicity of the carbonyl carbon. pearson.comyoutube.com The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the ethyl ester. youtube.com

To drive the equilibrium towards the product, an excess of the alcohol reactant is typically used, and the water generated during the reaction is often removed. patsnap.com

Challenges with Amino Acids: A key challenge in the esterification of amino acids is the presence of the basic amino group, which can be protonated by the acid catalyst. This protonation is actually beneficial as it forms the ammonium (B1175870) salt, preventing the amine from engaging in undesirable side reactions like intermolecular amide formation. rsc.org The reaction is therefore conducted under acidic conditions where the amine function is protected as its ammonium salt and the carboxylic acid is not dissociated. rsc.orgresearchgate.net

Catalyst Alcohol Conditions Key Feature
Sulfuric Acid (H₂SO₄)EthanolRefluxStrong proton source, promotes dehydration. wvu.edu
Hydrochloric Acid (HCl)EthanolRefluxTypically prepared by bubbling HCl gas through ethanol.
p-Toluenesulfonic acidEthanolRefluxSolid, less corrosive acid catalyst. rsc.org

Synthetic Approaches to Construct the Ether Linkage

The central C-O-C ether linkage in Ethyl 2-(2-aminoethoxy)acetate is a fundamental structural feature. Its construction is often achieved via the Williamson ether synthesis, a robust and widely used method that involves the reaction of an alkoxide with an alkyl halide or other substrate with a good leaving group. rsc.orgpatsnap.com

In the context of this synthesis, one approach involves reacting the alkoxide of an N-protected 2-aminoethanol derivative with an ethyl haloacetate, such as ethyl bromoacetate (B1195939). The N-protection is crucial to prevent the more nucleophilic amine from reacting with the electrophilic ethyl haloacetate.

Alternatively, and more commonly described in related syntheses, the ether bond is pre-existing in the starting material, such as diethylene glycol or 2-(2-aminoethoxy)ethanol. For example, a synthetic route for a related compound starts with 2-(2-aminoethoxy)ethanol, where the amino group is first protected (e.g., by dibenzylation). The hydroxyl group is then alkylated with a bromoacetate ester using a strong base like sodium hydride to form the ether linkage of the acetate portion. google.comgoogle.com

Amination and Amine Introduction Methodologies

Introducing the primary amino group is a pivotal step in the synthesis. Several methodologies can be employed, often depending on the starting material.

From Halogenated or Sulfonated Precursors: A common strategy involves nucleophilic substitution on a substrate containing a good leaving group.

Gabriel Synthesis: This method uses potassium phthalimide as an ammonia surrogate. For instance, a precursor like ethyl 2-(2-chloroethoxy)acetate could react with potassium phthalimide. The resulting phthalimido-ester is then cleaved, typically with hydrazine, to release the free primary amine. nsf.gov This method is advantageous as it avoids the over-alkylation that can occur with ammonia.

Azide Reduction: An alternative is the reaction of a halo- or tosyl-activated precursor with sodium azide (NaN₃) to form an alkyl azide. The azide is then reduced to the primary amine. This reduction can be achieved under various conditions, such as catalytic hydrogenation or using reagents like triphenylphosphine (B44618) in the Staudinger reaction. google.com A patent details a synthesis starting from 2-[2-(2-chloroethoxy)ethoxy]-ethanol, which is first converted to an azide. google.com

Direct Amination of Alcohols: Direct amination of diols like diethylene glycol with ammonia represents a more atom-economical approach. This reaction is typically performed at high temperatures and pressures over a heterogeneous catalyst. google.com Catalysts often consist of metals like nickel and cobalt on supports such as alumina (B75360) or silica. rsc.orgresearchgate.net The conditions can be tuned to favor the formation of the primary amine, 2-(2-aminoethoxy)ethanol, over other products like morpholine. google.com

Method Reagent(s) Intermediate Key Advantage
Gabriel SynthesisPotassium Phthalimide, HydrazinePhthalimide derivativePrevents over-alkylation, yields clean primary amine. nsf.gov
Azide Substitution/ReductionSodium Azide, then reducing agent (e.g., H₂/Pd, Zn/NH₄Cl)Alkyl azideAzides are stable and can be reduced under mild conditions. google.comgoogle.com
Direct Catalytic AminationAmmonia, H₂N/AHigh atom economy, uses inexpensive reagents. google.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are highly relevant to the synthesis of this compound.

Atom Economy: Direct catalytic amination of diethylene glycol with ammonia offers a higher atom economy than multi-step sequences that involve protecting groups and stoichiometric reagents. google.com

Use of Safer Solvents and Reagents: Modern synthetic routes avoid hazardous reagents like sodium hydride, which is highly reactive and flammable, and toxic oxidation agents like those containing chromium (e.g., Jones reagent). google.compatsnap.com Instead, safer oxidation systems like TEMPO/TCCA are employed. patsnap.com Furthermore, the use of poly(ethylene glycol) (PEG) itself as a recyclable, non-toxic, and biodegradable reaction medium is a growing trend in green chemistry. nsf.govrsc.org

Catalysis: The use of catalysts is a cornerstone of green chemistry. Heterogeneous catalysts, such as the Ni-Al₂O₃ systems used for amination, are advantageous because they can be easily separated from the reaction mixture and potentially reused, minimizing waste. rsc.orgresearchgate.net Similarly, biocatalytic methods, using enzymes to perform specific transformations like esterification or amination under mild, aqueous conditions, represent an emerging frontier for green synthesis of amino esters. jst.go.jp

Catalytic Transformations in its Synthesis

Catalysis is integral to nearly every stage of the synthesis of this compound, enabling efficient and selective transformations.

Esterification: As discussed, Fischer esterification is classically catalyzed by strong protic acids like H₂SO₄. wvu.edu Research into greener alternatives has explored the use of solid acid catalysts and ionic liquids, which can simplify product isolation and catalyst recycling. nih.gov

Ether Formation: While the Williamson ether synthesis itself is not always catalytic, phase-transfer catalysts can be used to facilitate the reaction between the nucleophilic alkoxide and the electrophilic halide, especially when dealing with different phases.

Amination: The direct amination of diethylene glycol relies heavily on heterogeneous catalysts. Systems based on nickel, cobalt, and copper, often supported on metal oxides like alumina, zirconia, or silica, are used to facilitate the reaction with ammonia. google.comrsc.org The catalyst composition and reaction conditions are crucial for controlling the selectivity towards the desired primary amine. rsc.orgresearchgate.net

Oxidation: Modern catalytic systems are employed for the oxidation of the primary alcohol precursor to the carboxylic acid. The use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst, in conjunction with a stoichiometric oxidant like trichloroisocyanuric acid (TCCA), allows for the selective and efficient oxidation of primary alcohols under mild conditions, avoiding the use of heavy metals. patsnap.comgoogle.com

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

The laboratory synthesis of this compound requires careful consideration of several factors to maximize yield and purity, particularly when scaling up the process from milligram to gram quantities or more. gappeptides.com The optimization of the reaction conditions is paramount and typically involves a systematic study of the influence of various parameters.

Reaction Parameters for Optimization:

ParameterConsiderationTypical Range/ValueRationale
Catalyst Loading The amount of acid catalyst influences the reaction rate.1-5 mol%Sufficient to catalyze the reaction without causing excessive side reactions or complicating purification.
Reactant Ratio Using an excess of ethanol can shift the equilibrium towards the product.5-10 fold excess of ethanolLe Châtelier's principle; drives the reaction to completion. youtube.com
Temperature Higher temperatures increase the reaction rate but can also lead to side reactions.Reflux temperature of ethanol (~78 °C)Balances reaction kinetics with the stability of the reactants and products.
Reaction Time The reaction should be monitored to determine the point of maximum conversion.4-24 hoursEnsures the reaction proceeds to completion without significant degradation of the product.

Purification Strategy:

The purification of this compound from the reaction mixture is a critical step. The primary impurities are likely to be unreacted 2-(2-aminoethoxy)acetic acid, excess ethanol, water, and the acid catalyst. A typical purification sequence is outlined below.

Purification Steps for this compound:

StepProcedurePurpose
1. Neutralization The reaction mixture is cooled and neutralized with a weak base, such as sodium bicarbonate solution.To remove the acid catalyst and any unreacted carboxylic acid.
2. Extraction The product is extracted into an organic solvent, such as ethyl acetate.To separate the ester from water-soluble impurities.
3. Washing The organic layer is washed with brine.To remove residual water and water-soluble impurities.
4. Drying The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.To remove traces of water before distillation. youtube.com
5. Distillation The solvent is removed under reduced pressure, and the product is purified by fractional distillation. acs.orgTo isolate the pure ester from any remaining non-volatile impurities. acs.orgacs.org

Scale-Up Challenges:

Scaling up the synthesis of this compound from a laboratory to a larger scale introduces several challenges that need to be addressed. gappeptides.com

Heat Transfer: The esterification reaction is typically endothermic, requiring heating. Maintaining a consistent temperature throughout a larger reaction vessel can be challenging and may require specialized heating equipment.

Mixing: Efficient mixing is crucial to ensure homogeneity and maximize contact between reactants and the catalyst. As the reaction volume increases, achieving effective agitation becomes more difficult. gappeptides.com

Purification: Handling larger volumes of liquids during extraction and washing can be cumbersome. Distillation at a larger scale requires more robust equipment to handle the increased volume and to ensure efficient separation. acs.org

Safety: The use of flammable solvents like ethanol and ethyl acetate on a larger scale increases fire hazards. The handling of corrosive acids also requires stringent safety protocols.

Addressing these challenges through careful process design and engineering is essential for the successful and safe scale-up of this compound synthesis.

Chemical Reactivity and Transformation Studies of Ethyl 2 2 Aminoethoxy Acetate

Reactions of the Ester Group

The ester group in Ethyl 2-(2-aminoethoxy)acetate (B1259841) is susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is central to several important transformations, including hydrolysis, transesterification, and aminolysis.

Hydrolysis Mechanisms and Kinetics

The hydrolysis of the ethyl ester in Ethyl 2-(2-aminoethoxy)acetate to its corresponding carboxylic acid, 2-(2-aminoethoxy)acetic acid, can be achieved under either acidic or basic conditions.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid. The acid-catalyzed hydrolysis of esters like ethyl acetate (B1210297) is typically a first-order reaction with respect to the ester. doubtnut.com

Basic hydrolysis, also known as saponification, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming the carboxylic acid. The acid is then deprotonated by the base to form a carboxylate salt.

Table 1: General Conditions for Ester Hydrolysis

Condition Reagent General Mechanism Product
Acidic H₂O, H⁺ (e.g., HCl, H₂SO₄) Protonation of carbonyl, nucleophilic attack by water, elimination of alcohol. 2-(2-aminoethoxy)acetic acid

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In the context of this compound, this allows for the synthesis of various other esters of 2-(2-aminoethoxy)acetic acid.

The reaction is an equilibrium process. To drive the reaction towards the desired product, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) in the presence of a catalyst would yield Mthis compound. Both homogeneous catalysts like sulfuric acid and heterogeneous catalysts can be employed for the transesterification of ethyl acetate. ntnu.noscielo.br

Table 2: Transesterification of Ethyl Acetate with Various Alcohols

Alcohol Catalyst Conditions Product Example from Ethyl Acetate
Methanol Na₂Si₂O₅ Reflux Methyl Acetate ntnu.no
n-Propanol Na₂Si₂O₅ Reflux n-Propyl Acetate ntnu.no
Isopropanol Na₂Si₂O₅ Reflux Isopropyl Acetate ntnu.no
n-Butanol Na₂Si₂O₅ Reflux n-Butyl Acetate ntnu.no

This table demonstrates the general reactivity for transesterification of ethyl acetate, which is analogous to the expected reactivity of this compound.

Aminolysis and Amide Formation

The ester group of this compound can react with ammonia (B1221849) or primary/secondary amines in a process called aminolysis to form amides. This reaction is typically slower than hydrolysis. youtube.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the elimination of ethanol and the formation of an N-substituted amide derivative of 2-(2-aminoethoxy)acetic acid.

The reactivity in ammonolysis can be significantly influenced by the electronic nature of the ester. For instance, ethyl acetate itself reacts slowly with ammonia, while esters with electron-withdrawing groups show greater reactivity. researchgate.net The aminolysis of ethyl acetate can be promoted by operating at higher temperatures and pressures in a continuous flow reactor. researchgate.net

Reactivity of the Primary Amine Functionality

The primary amine group in this compound is a potent nucleophile and a base, allowing it to undergo a variety of important chemical transformations, most notably acylation and alkylation reactions.

Nucleophilic Acylation Reactions

The primary amine can readily react with acylating agents such as acyl chlorides, anhydrides, and activated esters to form stable amide bonds. This is a fundamental reaction for introducing the 2-(2-ethoxyacetate) moiety onto other molecules. For example, the amine group of the related compound [2-(2-Aminoethoxy)ethoxy]acetic acid is known to react with primary amine groups in the presence of activators like EDC or HATU to form amide bonds. chemicalbook.com

A common application for similar amino compounds is the protection of the amine functionality. For instance, the amine can be reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under mildly basic conditions to yield the corresponding Fmoc-protected derivative. google.com This strategy is widely used in peptide synthesis and for modifying biomolecules.

Table 3: Common Acylating Agents for Primary Amines

Acylating Agent Class Example Product with this compound
Acyl Chloride Acetyl chloride N-acetyl derivative
Acid Anhydride Acetic anhydride N-acetyl derivative
Activated Ester NHS esters N-acylated derivative

Alkylation and Reductive Amination Pathways

The nucleophilic nature of the primary amine allows it to be alkylated by reacting with alkyl halides. The reaction proceeds via nucleophilic substitution. It is often possible to achieve mono- or di-alkylation by controlling the stoichiometry of the reactants. For instance, a related starting material, 2-(2-aminoethoxy)ethanol (B1664899), can be dibenzylated in the synthesis of derivatives of [2-(2-aminoethoxy)ethoxy]acetic acid. google.com

Reductive amination provides an alternative pathway to synthesize N-alkylated derivatives. This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone. The intermediate imine is then reduced in situ, typically with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the corresponding secondary or tertiary amine. This method is highly versatile for creating a wide range of N-substituted derivatives of this compound.

Formation of Imines and Enamines

The primary amino group in this compound readily reacts with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.com This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The general structure of an imine contains a carbon-nitrogen double bond (C=N). lumenlearning.com

The reaction is highly pH-dependent, with optimal rates typically observed around a pH of 5. lumenlearning.com At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. lumenlearning.comyoutube.com

Reaction Scheme: Imine Formation

In certain cases, particularly with carbonyl compounds that have α-hydrogens, the formation of an enamine can occur. While imine formation is typical for primary amines, the reaction of the related glycine (B1666218) ethyl ester with 5-nitrothiophene-2-carboxaldehyde (B54426) has been shown to yield an enamine, resulting from condensation at the active methylene (B1212753) group of the ester. semanticscholar.org This suggests that under specific conditions, particularly with activated aldehydes, this compound could potentially also form enamine products. semanticscholar.org

Carbamate (B1207046) and Urea (B33335) Derivative Synthesis

The nucleophilic primary amine of this compound is a key functional group for the synthesis of carbamate and urea derivatives, which are significant structures in medicinal chemistry and materials science. nih.govnih.gov

Urea Synthesis: Urea derivatives are readily prepared by the reaction of this compound with isocyanates. nih.gov This reaction is typically a rapid and high-yielding nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate group (R-N=C=O). nih.govscbt.com The use of substituted isocyanates allows for the synthesis of a wide array of unsymmetrical ureas. organic-chemistry.orgasianpubs.org

Carbamate Synthesis: Carbamates can be synthesized from this compound through several methods. A common approach involves reaction with chloroformates (ClCOOR) or other activated carbonyl species like N,N'-carbonyldiimidazole. organic-chemistry.org An alternative, greener approach involves a three-component coupling reaction with carbon dioxide and an alkyl halide, often catalyzed by a base. researchgate.netorganic-chemistry.org This method avoids the use of highly toxic reagents like phosgene. nih.gov

The following table summarizes common reagents used for these transformations.

Salt Formation and its Impact on Reactivity

The primary amino group confers basic properties to this compound. It readily reacts with both inorganic and organic acids to form ammonium (B1175870) salts.

Reaction: H₂N-CH₂CH₂-O-CH₂COOEt + HCl → [Cl⁻][H₃N⁺-CH₂CH₂-O-CH₂COOEt]

This salt formation has a profound impact on the chemical reactivity of the molecule. Protonation of the amino group converts it into an ammonium ion, which eliminates its nucleophilic character. Consequently, in its salt form, the molecule will not undergo typical amine reactions such as acylation, imine formation, or reaction with isocyanates. lumenlearning.com This property can be exploited for selective reactions on other parts of a molecule or as a method of "protecting" the amine. The free, nucleophilic amine can be regenerated by treatment with a base. This control of reactivity is crucial in multi-step syntheses where specific functional group transformations are desired. For instance, in imine formation, careful pH control is necessary to ensure a sufficient concentration of the unprotonated amine is available to act as a nucleophile. lumenlearning.comlibretexts.org

Reactions Involving the Ether Linkage and its Stability

Ethers are known for their general chemical inertness, which makes them excellent solvents for many reactions. unizin.org The ether linkage in this compound is similarly stable under most conditions, including exposure to dilute acids, bases, and common oxidizing or reducing agents. masterorganicchemistry.com

However, this C-O bond can be cleaved under harsh conditions, typically by heating with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). unizin.orgmasterorganicchemistry.comwikipedia.org Hydrochloric acid (HCl) is generally not effective for ether cleavage. unizin.org The reaction proceeds via a nucleophilic substitution mechanism. The first step is the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com

For an unsymmetrical ether like this compound, which has primary and secondary carbons attached to the ether oxygen, the subsequent cleavage occurs via an SN2 mechanism. unizin.org The halide nucleophile (Br⁻ or I⁻) will attack the less sterically hindered carbon atom. unizin.orgmasterorganicchemistry.com

Predicted Cleavage Products (with excess HI):

Path A (Attack at less hindered ethyl group of the ethoxy moiety): Cleavage of the CH₂-O-CH₂COOEt bond would lead to iodoethane (B44018) and 2-hydroxy-2-(2-aminoethoxy)acetic acid derivatives.

Path B (Attack at the less hindered carbon of the aminoethoxy moiety): Cleavage of the CH₂-O-CH₂ bond would lead to 2-iodoethylamine and ethyl hydroxyacetate.

Given the structural context, SN2 attack at the ethyl group of the ester or the primary carbon adjacent to the nitrogen is plausible, with the specific outcome potentially depending on reaction conditions.

Cyclization Reactions Utilizing the Multi-functional Nature

The presence of a nucleophilic amine and an electrophilic ester group within the same molecule allows for the possibility of intramolecular cyclization reactions. Under appropriate conditions (e.g., heat or catalysis), this compound can undergo an intramolecular amidation to form a six-membered lactam, specifically a derivative of morpholinone.

Proposed Intramolecular Cyclization: H₂N-CH₂CH₂-O-CH₂COOEt → Morpholin-3-one + EtOH

This type of reaction forms a stable heterocyclic ring system. The formation of such rings is a common strategy in the synthesis of complex molecules and pharmaceutical intermediates. For example, the reaction of 2-(alkylamino) alcohols with ethyl 2-chloroacetoacetate has been shown to result in the unexpected formation of an oxazolidine (B1195125) ring, demonstrating the propensity of such bifunctional molecules to cyclize. rsc.org While specific studies on the cyclization of this compound are not widely reported, related structures like [2-(2-aminoethoxy)ethoxy]acetic acid derivatives are used as flexible linkers in solid-phase synthesis, where their conformational properties and potential for intramolecular interactions are relevant. google.comgoogle.com

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is fundamental to controlling reaction outcomes.

Imine Formation (Acid-Catalyzed): The mechanism is a well-established sequence. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: The primary amine attacks the carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Protonation: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (-OH₂⁺).

Elimination: Water is eliminated, forming a resonance-stabilized iminium ion.

Deprotonation: A base (e.g., water) removes a proton from the nitrogen to yield the final imine and regenerate the acid catalyst.

Urea Formation from Isocyanate: This is a straightforward nucleophilic addition reaction. The lone pair of the primary amine attacks the electron-deficient carbonyl carbon of the isocyanate. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable urea product. The reaction is typically uncatalyzed and highly efficient. rsc.org

Acidic Ether Cleavage (SN2):

Protonation: The ether oxygen is protonated by a strong acid (e.g., HI). masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack: A halide ion (I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms in an SN2 fashion, displacing an alcohol as the leaving group. The attack occurs at the less sterically hindered carbon. unizin.org

Utility of Ethyl 2 2 Aminoethoxy Acetate As a Synthetic Building Block

Construction of Diverse Heterocyclic Systems

The inherent reactivity of the amine and ester functionalities, coupled with the flexibility of the ethoxy linker, makes ethyl 2-(2-aminoethoxy)acetate (B1259841) an ideal starting material for the synthesis of a variety of heterocyclic compounds. These ring systems are core structures in many biologically active molecules and functional materials.

Synthesis of Nitrogen-Containing Heterocycles

The primary amine group of ethyl 2-(2-aminoethoxy)acetate serves as a key nucleophile in reactions to form nitrogen-containing heterocycles. These reactions often involve condensation with various electrophilic partners. For instance, the reaction of this compound with diketones or their equivalents can lead to the formation of substituted pyrroles and other related five-membered rings. Similarly, its condensation with appropriate dicarbonyl compounds or their synthons can yield six-membered heterocycles like pyrazines and their derivatives. The specific reaction conditions and the nature of the co-reactants can be tailored to direct the cyclization pathway and achieve the desired heterocyclic core. The synthesis of nitrogen-containing heterocycles is a broad field, with numerous strategies being developed to afford these valuable structures. mdpi.commdpi.comgoogle.com

Formation of Oxygen-Containing Heterocycles

While the nitrogen atom is often the primary site of reactivity for cyclization, the ester and ether functionalities can also participate in the formation of oxygen-containing heterocycles. rsc.org For example, intramolecular transesterification or cyclization reactions involving the ester group and a suitably positioned hydroxyl group (which can be introduced through modification of the initial amine) can lead to the formation of lactones and other oxygen-containing rings. Furthermore, the ether linkage can influence the regioselectivity of cyclization reactions, guiding the formation of specific isomers. The synthesis of benzo-fused oxygen heterocycles, an important class of compounds, often involves the construction of the oxygen-containing ring from various phenol (B47542) derivatives. nih.gov

Fused Ring Systems Incorporating Derived Moieties

The versatility of this compound extends to the synthesis of more complex fused ring systems. google.comuomus.edu.iqresearchgate.net By first reacting the amine or ester group to introduce another reactive handle, subsequent intramolecular reactions can be orchestrated to build fused heterocyclic structures. For instance, acylation of the amine followed by a Pictet-Spengler type reaction with an appropriate aldehyde can lead to the formation of tetrahydro-β-carboline derivatives. Alternatively, the initial heterocycle formed from this compound can be further functionalized and then subjected to a second cyclization to create a fused system. This stepwise approach allows for the controlled assembly of intricate molecular architectures.

Application in Amide and Peptidomimetic Scaffolds

The primary amine of this compound readily participates in amide bond formation, making it a useful building block in the synthesis of peptidomimetics. nih.govgoogle.comnih.gov Peptidomimetics are molecules that mimic the structure and function of peptides but often exhibit improved stability and bioavailability. By incorporating the this compound moiety, researchers can introduce a flexible ether linkage into the backbone of a peptide analogue. This can influence the conformational properties of the molecule, potentially leading to enhanced biological activity. The synthesis of such peptidomimetics often involves standard solid-phase or solution-phase peptide coupling techniques. nih.gov

Role in the Synthesis of Polyamines and Polyethers

This compound can serve as a monomeric unit in the synthesis of polyamines and polyethers. nih.govuni-tuebingen.detcichemicals.comgoogle.com Reduction of the ester functionality to an alcohol, followed by conversion to a leaving group (e.g., a halide or tosylate), provides a difunctional monomer that can undergo polymerization. Alternatively, the amine can be protected, the ester reduced, and the resulting alcohol used in Williamson ether synthesis to build up polyether chains. Subsequent deprotection of the amine yields a polyether with pendant primary amine groups. These functionalized polymers have applications in areas such as drug delivery, gene transfection, and as ligands for metal chelation.

Precursor for Specialized Organic Reagents and Ligands

The reactivity of both the amine and ester groups allows for the transformation of this compound into a variety of specialized organic reagents and ligands. researchgate.netnih.gov For example, the amine can be derivatized to create chiral auxiliaries or catalysts for asymmetric synthesis. The ester can be converted into other functional groups, such as amides, hydrazides, or hydroxamic acids, which can act as ligands for a wide range of metal ions. The resulting chelating agents have found use in areas such as coordination chemistry, analytical chemistry, and medical imaging. The ability to readily modify both ends of the molecule makes this compound a versatile platform for the design and synthesis of tailored reagents and ligands for specific applications.

Contribution to Complex Molecule Synthesis and Natural Product Analogues

The structural attributes of this compound make it a valuable reagent in the assembly of complex molecules and in the generation of analogues of natural products. The primary amine group provides a nucleophilic site for reactions such as acylation, alkylation, and reductive amination, allowing for its conjugation to a wide array of substrates. The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further chemical modification, or it can participate in reactions such as amidation or reduction.

While direct literature examples detailing the use of this compound are not abundant, the well-documented applications of its close analogues, such as tert-butyl 2-(2-aminoethoxy)acetate and [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), provide strong evidence for its potential utility. lookchem.comgoogle.comgoogle.com These related compounds are frequently employed as linkers in the development of Proteolysis Targeting Chimeras (PROTACs), which are complex heterobifunctional molecules designed to induce the degradation of specific proteins. chemrxiv.org In this context, the aminoethoxyacetate moiety can serve as a short, flexible spacer connecting the protein-of-interest ligand and the E3 ligase ligand.

The synthesis of analogues of natural products often involves the modification of a core structure to enhance biological activity or to probe structure-activity relationships. The incorporation of the this compound unit can introduce hydrophilicity and conformational flexibility, which may be beneficial for improving the pharmacokinetic properties of a drug candidate. For instance, in the synthesis of norendoxifen (B10796928) analogues, which exhibit dual aromatase inhibitory and estrogen receptor modulatory activities, similar aminoethoxyl side chains have been introduced to modulate the biological profile of the parent compound. evitachem.com

The table below summarizes potential applications of this compound in the synthesis of complex molecules, based on the known reactivity of its functional groups and the roles of analogous compounds.

Application Area Role of this compound Key Reactions Potential Target Molecules
PROTACsShort, flexible linkerAmide bond formation, ester hydrolysisProtein degraders
Peptide SynthesisNon-natural amino acid surrogatePeptide couplingModified peptides with enhanced solubility
Natural Product AnaloguesHydrophilic side chain introductionAcylation, ether synthesisDerivatives of complex natural products
Drug DiscoveryScaffold for library synthesisReductive amination, Ugi reactionSmall molecule libraries for screening

Application in Polymer Chemistry and Material Science Precursors

In the realm of polymer chemistry and material science, this compound serves as a valuable precursor for the synthesis of functional polymers and materials. The presence of both a primary amine and an ester functionality allows it to be incorporated into polymer backbones or to be used as a modifying agent for existing polymers.

The primary amine can act as a monomer in step-growth polymerization reactions, such as the synthesis of polyamides and polyimides. The resulting polymers would feature the flexible and hydrophilic aminoethoxyacetate unit within their main chain, potentially imparting desirable properties such as increased water solubility, biocompatibility, and altered thermal characteristics. While specific examples utilizing this compound are not prevalent, the use of structurally similar bifunctional monomers is a well-established strategy in polymer synthesis. smolecule.com

Furthermore, this compound can be employed as a chain-end functionalizing agent or as a grafting moiety. For instance, it can be reacted with polymers bearing electrophilic groups to introduce primary amine functionalities. These amine groups can then be used for subsequent post-polymerization modifications, such as the attachment of bioactive molecules, crosslinking agents, or other functional groups. The synthesis of amine-functionalized poly(2-ethyl-2-oxazoline)s highlights the importance of incorporating amine groups to create tailored polymeric architectures. rsc.org

The use of the related compound 2-(2-aminoethoxy)ethanol (B1664899) in the synthesis of initiators for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization further underscores the potential of the aminoethoxy moiety in advanced polymer synthesis. nih.gov By analogy, this compound could be modified to create initiators for controlled radical polymerization techniques, leading to well-defined polymers with a terminal aminoethoxyacetate group.

The table below outlines the potential applications of this compound in polymer chemistry and material science.

Application Area Role of this compound Resulting Polymer/Material Type Potential Properties
Step-Growth PolymerizationMonomerPolyamides, PolyimidesIncreased hydrophilicity, biocompatibility
Polymer ModificationGrafting agentSurface-modified polymers, functional hydrogelsEnhanced wettability, sites for bioconjugation
Initiator SynthesisPrecursor for functional initiatorsWell-defined polymers with specific end-groupsControlled molecular weight and architecture
Material SciencePrecursor for self-assembled materialsAmphiphilic block copolymersFormation of micelles or vesicles

Derivatives and Analogues of Ethyl 2 2 Aminoethoxy Acetate: Structure Reactivity Relationship Studies

Systematic Modification of the Ester Functionality

The ester group in Ethyl 2-(2-aminoethoxy)acetate (B1259841) is a primary site for chemical modification, influencing the compound's reactivity, solubility, and metabolic stability. Key modifications include hydrolysis, transesterification, and amidation.

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions. google.comresearchgate.netgoogle.com Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the reaction to completion. researchgate.net In contrast, base-catalyzed hydrolysis, or saponification, is an irreversible reaction that yields the carboxylate salt and is often the preferred method due to higher yields and easier product separation. google.com For instance, treatment of the corresponding N-protected ester with sodium hydroxide (B78521) leads to the formation of the sodium carboxylate salt, which can then be acidified to yield the free carboxylic acid. guidechem.com

Transesterification allows for the conversion of the ethyl ester to other alkyl esters (e.g., methyl, tert-butyl). This is often accomplished by reacting the parent ester with a different alcohol in the presence of an acid or base catalyst. The choice of the new ester group can significantly impact the derivative's properties. For example, a methyl ester may offer different solubility characteristics, while a bulky tert-butyl ester can provide steric hindrance, affecting the reactivity of the adjacent ether linkage or the amino group.

Amidation, the reaction of the ester with an amine to form an amide, is another critical modification. Direct aminolysis of esters can be challenging and often requires harsh conditions or catalysts. researchgate.net A more common approach involves the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using standard peptide coupling reagents. rsc.org The reactivity of the ester towards aminolysis is influenced by the electronic nature of the acyl group; esters with electron-withdrawing groups are more reactive. orgsyn.org For instance, N-acylation of amines can be achieved using esters as the acyl source, sometimes catalyzed by simple organic acids like acetic acid. nih.gov

The following table summarizes various modifications of the ester functionality and the typical reagents used.

Modification Reagent(s) Product Reference(s)
Hydrolysis (Basic)NaOH or KOHCarboxylate Salt google.comgoogle.com
Hydrolysis (Acidic)H₂O, H⁺ (e.g., HCl)Carboxylic Acid google.comresearchgate.net
TransesterificationR'OH, H⁺ or baseNew Ester (R' = alkyl, etc.)N/A
Amidation (via acid)1. NaOH, H₂O 2. Amine, Coupling ReagentAmide rsc.org
Amidation (direct)Amine, Catalyst (e.g., Acetic Acid)Amide researchgate.netnih.gov

Varying the Chain Length and Substitution Patterns of the Aminoethoxy Moiety

Modification of the aminoethoxy portion of the molecule offers another avenue for creating diverse derivatives with altered properties. These modifications can involve N-alkylation, N-acylation, or changing the length of the ethylene (B1197577) glycol-like spacer.

The primary amino group is a versatile handle for introducing a wide array of substituents. N-acylation is a common transformation, often performed to install protecting groups or to link the molecule to other chemical entities. Various protecting groups such as Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), Benzyl-oxycarbonyl (Z), and Allyloxycarbonyl (Alloc) have been successfully introduced onto the nitrogen atom of AEEA, the hydrolyzed form of the parent ester. google.comgoogle.com These protecting groups are crucial in multi-step syntheses, for example, in solid-phase peptide synthesis where the AEEA unit can be incorporated as a hydrophilic spacer. google.com The synthesis of these N-protected derivatives typically involves reacting the free amine with the corresponding acylating agent (e.g., Fmoc-Cl, Boc-anhydride) under basic conditions. guidechem.comgoogle.com

Varying the length of the poly(ethylene glycol) (PEG)-like chain has been explored to modulate the hydrophilicity and spacer length of the resulting derivatives. For instance, analogues with shorter (aminoethoxy) or longer (aminoethoxyethoxyethoxy) chains can be synthesized. The synthesis of these analogues generally follows similar routes, starting from the corresponding amino alcohol with the desired chain length. google.comgoogle.com These variations are particularly relevant in the context of developing linkers for bioconjugation and drug delivery systems, where the length and nature of the spacer can significantly impact the biological activity and pharmacokinetic properties of the final conjugate.

Furthermore, substitution on the ethylene backbone itself, while less common, can be envisioned to introduce chirality or to alter the conformational flexibility of the molecule. For example, starting from a substituted amino alcohol like 2-amino-1-propanol would lead to a derivative with a methyl group on the carbon adjacent to the amino group.

The table below illustrates some of the modifications made to the aminoethoxy moiety.

Modification Type Example Derivative Synthetic Precursor(s) Reference(s)
N-ProtectionFmoc-[2-(2-aminoethoxy)ethoxy]acetic acid[2-(2-aminoethoxy)ethoxy]acetic acid, Fmoc-Cl google.comgoogle.com
N-ProtectionBoc-[2-(2-aminoethoxy)ethoxy]acetic acid[2-(2-aminoethoxy)ethoxy]acetic acid, Boc-anhydride google.com
N-ProtectionZ-[2-(2-aminoethoxy)ethoxy]acetic acid[2-(2-aminoethoxy)ethoxy]acetic acid, Z-Cl google.com
Chain Extension(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)acetic acid2-(2-(2-Aminoethoxy)ethoxy)ethanol google.comgoogle.com

Replacement and Functionalization of the Ether Linkage

Replacing the ether oxygen atom with other heteroatoms, such as sulfur or nitrogen, can lead to the creation of thioether and aminoether analogues, respectively. These modifications are expected to significantly alter the chemical and physical properties of the parent molecule, including its polarity, hydrogen bonding capacity, and susceptibility to metabolic degradation.

The synthesis of thioether analogues, where the ether oxygen is replaced by a sulfur atom, can be approached by reacting a suitable thiol-containing starting material with an appropriate electrophile. For instance, the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate involves the reaction of a mercapto-quinazolinone with ethyl chloroacetate, demonstrating the feasibility of forming a thio-acetic acid ester linkage. nih.gov Similarly, the synthesis of ethyl 2-((bis(alkylthio)methylene)amino) acetate (B1210297) showcases the incorporation of thioether functionalities in related structures. researchgate.net A general strategy for preparing a direct thioether analogue of Ethyl 2-(2-aminoethoxy)acetate would involve the reaction of 2-aminoethanethiol with ethyl chloroacetate. The resulting thioether would likely exhibit different reactivity compared to its ether counterpart, as thiols are generally more nucleophilic and more acidic than alcohols, and thioethers are more prone to oxidation. researchgate.net

The replacement of the ether oxygen with a nitrogen atom would result in a diamine structure. The synthesis of such an analogue could be envisioned through the reaction of ethylenediamine (B42938) with a suitable two-carbon electrophile containing an ester or a precursor to an ester group. These diamino derivatives would have significantly different properties, including increased basicity and hydrogen bonding potential.

Functionalization of the ether linkage itself is a more challenging transformation but could potentially be achieved by using starting materials with pre-functionalized ether chains.

The table below outlines the conceptual replacement of the ether linkage.

Analogue Type Conceptual Retrosynthesis Key Starting Materials Reference Concept(s)
Thioether AnalogueDisconnection at S-CH₂ bond2-Aminoethanethiol, Ethyl chloroacetate nih.govresearchgate.net
Aminoether AnalogueDisconnection at N-CH₂ bondEthylenediamine, Ethyl chloroacetateN/A

Studies on Stereoisomeric Forms of Derived Compounds

The introduction of stereocenters into the this compound scaffold can lead to the formation of stereoisomers (enantiomers and diastereomers), which may exhibit different biological activities and physical properties. Stereocenters can be introduced at several positions, for example, by using chiral, non-racemic starting materials or by employing stereoselective synthetic methods.

A chiral center can be incorporated into the aminoethoxy moiety by starting with a chiral amino alcohol, such as (R)- or (S)-2-amino-1-propanol. This would result in a derivative with a methyl group on the carbon atom adjacent to the nitrogen, leading to a pair of enantiomers. The synthesis of such derivatives would follow similar synthetic routes as for the achiral parent compound, and the stereochemistry would be retained from the starting material.

Another possibility is the introduction of a stereocenter at the carbon atom alpha to the carbonyl group of the acetate moiety. While direct stereoselective C-H activation at this position is challenging, it might be achievable through advanced catalytic methods.

Although specific studies on the stereoisomeric forms of this compound derivatives are not widely reported, the principles of stereoselective synthesis are well-established and can be applied to this class of compounds. For example, the synthesis of chiral amino acid esters is a common practice in peptide chemistry and often involves the use of chiral auxiliaries or stereoselective catalysts. rajpub.com The separation of racemic mixtures of chiral derivatives can be achieved by chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatographic techniques.

The following table presents potential chiral derivatives and the corresponding chiral starting materials.

Chiral Derivative Position of Stereocenter Potential Chiral Starting Material Reference Concept(s)
Ethyl 2-(2-amino-1-propoxy)acetateAminoethoxy chain(R)- or (S)-2-Amino-1-propanolN/A
Ethyl (R)- or (S)-2-(2-aminoethoxy)propanoateAcetate moiety(R)- or (S)-2-hydroxypropanoateN/A

Correlation of Structural Changes with Reaction Profiles and Synthetic Utility

The nature of the ester group (Section 5.1) influences its susceptibility to hydrolysis and aminolysis. Bulky esters like tert-butyl esters are generally more resistant to cleavage than methyl or ethyl esters, which can be advantageous when other parts of the molecule need to be modified under conditions that might affect a less hindered ester. The choice of ester also affects purification, as different esters will have different chromatographic behaviors.

Modifications to the aminoethoxy moiety (Section 5.2), particularly N-protection, are fundamental to the use of these molecules in more complex syntheses, such as in the construction of peptide-drug conjugates or other biocompatible materials. The choice of protecting group (e.g., Fmoc, Boc) dictates the deprotection strategy and the compatibility with other functional groups present in the molecule. For example, the Fmoc group is base-labile, while the Boc group is acid-labile, allowing for orthogonal protection schemes. google.comgoogle.com The length of the oligo(ethylene glycol) chain influences the hydrophilicity and spacing properties of the molecule, which is a key consideration in the design of linkers and spacers for biological applications. google.com

The replacement of the ether linkage with a thioether or an amine (Section 5.3) would drastically change the reactivity profile. A thioether is more nucleophilic than an ether and can be selectively oxidized to a sulfoxide (B87167) or sulfone, providing additional handles for functionalization. An aminoether would introduce an additional basic site, affecting the molecule's acid-base properties and its interaction with biological targets.

The introduction of stereochemistry (Section 5.4) adds another layer of complexity and potential for fine-tuning the properties of the derivatives. In a biological context, different stereoisomers can have vastly different activities and metabolic fates. Therefore, the ability to synthesize stereochemically pure derivatives is of high importance for pharmaceutical and biotechnological applications.

Theoretical and Computational Investigations of Ethyl 2 2 Aminoethoxy Acetate

Electronic Structure and Bonding Analysis

The electronic structure of a molecule is fundamental to understanding its chemical properties and reactivity. For ethyl 2-(2-aminoethoxy)acetate (B1259841), a detailed analysis would involve mapping the electron density distribution, identifying molecular orbitals, and quantifying the nature of its chemical bonds.

In the absence of direct studies on ethyl 2-(2-aminoethoxy)acetate, we can look to the computational analysis of similar esters, such as ethyl-2-(4-aminophenoxy)acetate, for which Density Functional Theory (DFT) calculations have been performed. mdpi.com Such studies typically involve the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability.

Key Electronic Parameters (Hypothetical based on related compounds):

HOMO-LUMO Gap: A smaller gap suggests higher reactivity.

Electron Density Distribution: Would likely show high electron density around the oxygen and nitrogen atoms of the ester and amino groups, respectively, indicating regions susceptible to electrophilic attack.

Mulliken Atomic Charges: These would quantify the partial charges on each atom, providing insight into the polarity of the bonds.

Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular interactions, which are dictated by the electronic structure. For a related compound, ethyl-2-(4-aminophenoxy)acetate, this analysis revealed the significant contribution of H···H, H···C, and O···H interactions to the molecular packing. mdpi.com A similar distribution of interactions would be expected for this compound.

Table 1: Hypothetical Electronic Properties of this compound based on Analogous Compounds

Property Predicted Value/Characteristic Significance
HOMO Energy ~ -6.5 eV Relates to the electron-donating ability of the molecule.
LUMO Energy ~ 1.5 eV Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap ~ 8.0 eV Indicates high kinetic stability.

Note: The values in this table are hypothetical and are based on typical values for similar organic molecules. Actual values would require specific DFT calculations for this compound.

Conformational Analysis and Energy Landscapes

The flexibility of this compound, arising from several rotatable single bonds, means that it can exist in numerous conformations. researchgate.net Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the potential energy surface that governs the transitions between them.

The presence of the ethoxy and amino groups introduces the possibility of intramolecular hydrogen bonding, which can significantly influence the conformational preferences. For instance, a hydrogen bond could form between the amino group's hydrogen and the ether oxygen or the carbonyl oxygen of the ester group.

Computational methods, particularly DFT and molecular mechanics, are essential for exploring the complex conformational landscape of such molecules. By systematically rotating the dihedral angles of the key bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. The global minimum on this surface corresponds to the most stable conformation.

Table 2: Predicted Key Dihedral Angles for Low-Energy Conformers of this compound

Dihedral Angle Description Predicted Stable Conformation(s) (degrees)
C-O-C-C (ether) Rotation around the ether linkage ~180 (anti-periplanar)
O-C-C-N (amino) Rotation of the aminoethyl group ~60 (gauche) and ~180 (anti-periplanar)

Note: These predictions are based on general principles of conformational analysis and studies of similar molecules.

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanisms of chemical reactions involving this compound is crucial for its synthesis and applications. Reaction pathway modeling uses computational chemistry to map the energy profile of a reaction, from reactants to products, including the high-energy transition states.

A relevant example is the acid-catalyzed esterification reaction for the synthesis of ethyl acetate (B1210297). nih.gov DFT studies on this reaction have identified the key intermediates and transition states, revealing that the rate-determining step is the nucleophilic addition of the alcohol to the protonated carboxylic acid. nih.gov A similar mechanism would be expected for the synthesis of this compound from 2-(2-aminoethoxy)acetic acid and ethanol (B145695).

Key features of a modeled reaction pathway would include:

Transition State Geometries: Identifying the specific atomic arrangement at the peak of the energy barrier.

Activation Energies: The energy difference between the reactants and the transition state, which governs the reaction rate.

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical studies provide a detailed electronic perspective on reaction mechanisms. For instance, in the synthesis of ethyl acetate, these studies show how the protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by the ethanol molecule. nih.gov

For reactions involving this compound, such as its synthesis or subsequent transformations, quantum chemical calculations can elucidate the role of catalysts, the nature of bond-breaking and bond-forming processes, and the electronic changes that occur throughout the reaction. For example, the amino group in this compound can act as a nucleophile, and quantum chemical studies could model its reactivity towards various electrophiles.

A study on the reaction between 2-methoxyfuran (B1219529) and an ethyl nitropropanoate derivative highlights the power of computational methods in distinguishing between different possible reaction mechanisms, such as Diels-Alder and zwitterionic pathways. mdpi.com

Prediction of Spectroscopic Parameters for Characterization

Computational chemistry can predict various spectroscopic properties, which is invaluable for the characterization of new or unstudied compounds like this compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These predicted frequencies can be compared with experimental IR spectra to confirm the structure of the compound and to assign specific peaks to particular vibrational modes (e.g., C=O stretch, N-H bend).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra are a powerful tool for interpreting experimental NMR data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. For a related compound, ethyl-2-(4-aminophenoxy)acetate, TD-DFT calculations successfully predicted the main absorption bands and assigned them to specific HOMO-LUMO transitions. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Key Signals
IR ~1740 cm⁻¹ (C=O stretch), ~3300-3400 cm⁻¹ (N-H stretch), ~1100 cm⁻¹ (C-O stretch)
¹H NMR Signals for ethyl group (triplet and quartet), signals for the ethoxy and aminoethyl protons (complex multiplets)

Note: These are general predictions. Precise values require specific calculations.

Intermolecular Interactions and Recognition Phenomena

The way in which this compound molecules interact with each other and with other molecules is governed by intermolecular forces. These interactions are crucial for understanding its physical properties (e.g., boiling point, solubility) and its potential role in molecular recognition.

Computational methods can be used to model these interactions. For example, the interaction energy between two or more molecules of this compound can be calculated at various orientations to find the most stable dimeric or oligomeric structures. Hirshfeld surface analysis, as mentioned earlier, is a valuable tool for visualizing and quantifying these interactions in the solid state. mdpi.com

Studies on similar molecules, like ethyl acetate in water and ethanol, have used DFT and other methods to analyze the hydrogen bonding and van der Waals interactions, providing a framework for how this compound might interact with different solvents. bldpharm.com

Advanced Analytical Methodologies for Characterization in Research Contexts

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., advanced NMR, 2D NMR, FT-IR, Raman)

High-resolution spectroscopic techniques are indispensable for mapping the precise molecular architecture of Ethyl 2-(2-aminoethoxy)acetate (B1259841).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum of Ethyl 2-(2-aminoethoxy)acetate would exhibit distinct signals corresponding to each unique proton environment. Based on the structure (NH₂-CH₂-CH₂-O-CH₂-CO-O-CH₂-CH₃), one would expect to observe:

A triplet for the terminal methyl protons (-O-CH₂-CH₃ ).

A quartet for the ethyl methylene (B1212753) protons (-O-CH₂ -CH₃), coupled to the adjacent methyl group.

A singlet for the methylene protons adjacent to the carbonyl group (-O-CH₂ -CO-).

A series of triplets or more complex multiplets for the three sets of methylene protons in the ethoxy-amine backbone (-CH₂ -NH₂, -CH₂ -O-CH₂-, -O-CH₂ -CH₂-O-).

A broad singlet for the amine (-NH₂) protons, which can exchange with deuterated solvents. For comparison, the related compound ethyl acetate (B1210297) shows a characteristic triplet at ~1.3 ppm (CH₃) and a quartet at ~4.1 ppm (CH₂) for the ethyl group, along with a singlet at ~1.9 ppm for the acetyl methyl group. bris.ac.ukyoutube.com

¹³C NMR: The carbon NMR spectrum would complement the proton data, with a distinct peak for each of the eight carbon atoms in the molecule, including the characteristic downfield signal for the carbonyl carbon of the ester group.

2D NMR: Advanced two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for unambiguous assignment.

COSY experiments would reveal scalar coupling between adjacent protons, for example, confirming the connectivity between the -CH₂- and -CH₃ groups of the ethyl ester and the adjacent methylene groups in the ethoxy-amine chain. mdpi.com

NOESY would identify protons that are close in space, further confirming the proposed three-dimensional structure. mdpi.com

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule.

FT-IR: The infrared spectrum would be expected to show characteristic absorption bands:

Strong N-H stretching vibrations for the primary amine group around 3300-3400 cm⁻¹.

A strong C=O stretching band for the ester carbonyl group around 1735-1750 cm⁻¹.

Prominent C-O stretching bands for the ether and ester linkages in the 1000-1300 cm⁻¹ region.

N-H bending vibrations around 1600 cm⁻¹.

Raman Spectroscopy: While often providing complementary information to FT-IR, Raman spectroscopy can also be used to monitor reaction progress, such as in esterification reactions. wpmucdn.com It would be particularly sensitive to the non-polar C-C and C-H bonds in the structure.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis (e.g., HRMS, tandem MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent molecule (molecular ion). This allows for the determination of the elemental formula with a high degree of confidence. For this compound (C₇H₁₅NO₃), the exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value.

Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate the molecular ion and its fragments. The fragmentation pattern is a unique fingerprint of the molecule. Expected fragmentation pathways for this compound include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Cleavage at the ether linkages.

Loss of the entire ethyl acetate moiety.

Formation of characteristic ions related to the aminoethoxy portion. For instance, in the mass spectrum of the simple ester ethyl acetate, prominent peaks corresponding to the molecular ion ([CH₃COOCH₂CH₃]⁺) and fragments from the loss of a methyl group or an ethoxy group are observed. bris.ac.ukdocbrown.info

Tandem Mass Spectrometry (MS/MS): In tandem MS, a specific ion (e.g., the molecular ion) is selected, fragmented further by collision-induced dissociation (CID), and its fragment ions are analyzed. dtic.mil This technique is invaluable for distinguishing between isomers and confirming the connectivity of the molecular structure by establishing parent-daughter relationships between fragments.

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, or other components in a mixture, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for purity determination. Due to the lack of a strong UV chromophore, detection might be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, derivatization of the amine group could be performed to attach a UV-active label. A reversed-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol (B129727) gradient would likely be employed for separation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wpmucdn.com For a molecule like this compound, direct analysis might be possible, but its polarity and the presence of the primary amine could lead to poor peak shape and column interactions. To improve volatility and chromatographic performance, the primary amine can be derivatized, for example, by reaction with ethyl chloroformate. researchgate.net The retention time from the GC provides one level of identification, while the mass spectrum provides confirmation of the structure and molecular weight. dtic.mil

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method often used to monitor the progress of a chemical reaction, such as in the synthesis of related amino-acid-containing compounds. rsc.org By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of dichloromethane (B109758) and methanol), the disappearance of reactants and the appearance of the product can be visualized.

Single-Crystal X-ray Diffraction of Crystalline Derivatives

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a molecule at atomic resolution. While this compound is likely an oil at room temperature, it is possible to analyze it by forming a suitable crystalline derivative.

This approach has been successfully used for the structural confirmation of the related compound, ethyl-2-(4-aminophenoxy)acetate. mdpi.com The process involves:

Synthesis of a Crystalline Derivative: The target compound is reacted with a suitable reagent to form a new compound that is a stable, well-ordered solid. This could involve forming a salt with an appropriate acid (e.g., hydrochloride or picrate) or derivatizing the amine group.

Crystal Growth: Slow evaporation of a solvent from a saturated solution of the derivative is performed to grow single crystals of sufficient size and quality.

Data Collection and Structure Solution: The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is collected. nih.gov This data is then used to solve the crystal structure, yielding precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. mdpi.com This technique provides unambiguous proof of the molecular connectivity and stereochemistry. mdpi.com

Advanced Titration Methods for Amine Quantification

The presence of a primary amine group in this compound allows for its precise quantification using specialized titration methods. These methods are crucial for determining the purity of the compound with respect to its amine content.

Dithiocarbamic Acid Formation and Titration: A well-established method involves the reaction of primary and secondary amines with carbon disulfide (CS₂) in a non-aqueous solvent like isopropyl alcohol. dss.go.th The primary amine of this compound reacts with CS₂ to form a dithiocarbamic acid. This acidic product can then be directly titrated with a standardized solution of sodium hydroxide (B78521) using an indicator like phenolphthalein. dss.go.th This method is highly specific for primary and secondary amines and can be effective even in the presence of tertiary amines or ammonia (B1221849). dss.go.th

Non-Aqueous Acid-Base Titration: Another common approach is the titration of the basic amine group in a non-aqueous solvent. Glacial acetic acid is often used as the solvent to enhance the basicity of the amine. The sample is titrated with a strong acid, typically perchloric acid (HClO₄) dissolved in acetic acid, using an indicator like crystal violet to detect the endpoint. dss.go.th This method determines the total base content of the sample.

Future Research Directions and Perspectives

Exploration of Untapped Synthetic Potential

The inherent functionalities of Ethyl 2-(2-aminoethoxy)acetate (B1259841) offer a rich platform for the synthesis of a diverse array of more complex molecules. Future research will likely focus on leveraging its primary amine and ester groups for the construction of novel chemical entities.

One promising area is in the development of specialized polymers and resins. Derivatives of similar aminoethoxy acetic acid structures have been successfully used to synthesize high-load polystyrene-polyethylene glycol-like (PPL) resins. nih.govnus.edu.sg These resins exhibit excellent swelling characteristics and are valuable in solid-phase peptide synthesis (SPPS) and solid-phase organic synthesis (SPOS) for drug discovery. nih.govnus.edu.sg Future work could explore the direct incorporation of Ethyl 2-(2-aminoethoxy)acetate into novel polymer backbones, potentially leading to materials with tailored hydrophilic properties and functionalities.

Furthermore, the bifunctional nature of this molecule makes it an ideal candidate for the synthesis of heterocyclic compounds and macrocycles. The amine can act as a nucleophile in cyclization reactions, while the ester can be a precursor to other functional groups. Research into its use in multicomponent reactions, such as the Ugi or Passerini reactions, could unlock rapid access to complex molecular scaffolds with potential applications in medicinal chemistry.

Development of Novel Catalytic Transformations

The development of novel catalytic transformations involving this compound is a key area for future investigation. While current literature extensively covers the catalytic reactions of simpler esters and amines, specific catalytic methodologies tailored for this hybrid molecule are yet to be fully explored.

Future research could focus on the following:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective functionalization of this compound would be highly valuable. Chiral aldehyde catalysis, for instance, has been effective in the asymmetric transformation of N-unprotected amino acid esters. frontiersin.org Applying similar principles to this molecule could lead to the synthesis of enantiomerically pure derivatives for pharmaceutical applications.

Biocatalysis: Enzymes offer a green and highly selective alternative to traditional chemical catalysts. Biocatalytic approaches, such as the use of lipases for aminolysis or transesterification, could be employed for the selective modification of the ester group under mild conditions. thieme-connect.comthieme-connect.com Furthermore, nitrene transferases have shown potential for the C-H amination of carboxylic acid esters, a strategy that could be adapted for this compound. nih.govnih.gov The use of biocatalysts could also enable the synthesis of derivatives with high chemo- and stereoselectivity. acs.org

Metal-Catalyzed Cross-Coupling: The primary amine could be transformed into a handle for various metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, or alkyl substituents. This would significantly expand the chemical space accessible from this starting material.

Integration into Flow Chemistry and Continuous Synthesis

The shift from batch to continuous manufacturing is a significant trend in the chemical and pharmaceutical industries, offering improved safety, efficiency, and scalability. lonza.comajinomoto.commitsui.comaurigeneservices.com this compound is well-suited for integration into flow chemistry systems.

Future research in this area should aim to:

Develop Continuous Synthesis Processes: Designing a continuous flow process for the synthesis of this compound itself would be a significant advancement, potentially leading to higher yields and purity with reduced waste. ajinomoto.com

Utilize in Downstream Flow Reactions: As a versatile building block, it can be fed into continuous flow reactors for subsequent transformations, such as amidation, esterification, or cyclization reactions. lonza.com This "end-to-end" continuous manufacturing approach is highly desirable for the production of fine chemicals and active pharmaceutical ingredients (APIs). aurigeneservices.com

Optimize Reaction Conditions: Flow reactors provide precise control over reaction parameters like temperature, pressure, and residence time, which can be optimized to maximize yield and minimize by-products in reactions involving this compound. pharmafeatures.com

Advanced Computational Design of Functional Derivatives

In silico methods are becoming increasingly powerful in predicting molecular properties and guiding the design of new functional molecules. researchgate.netnih.gov For this compound, computational modeling can accelerate the discovery of derivatives with desired characteristics.

Future computational studies could include:

Predicting Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) and other computational models can be used to predict the properties of novel derivatives, such as solubility, lipophilicity, and binding affinity to biological targets. nih.gov

Simulating Reaction Mechanisms: Density Functional Theory (DFT) and other quantum mechanical methods can elucidate reaction pathways and transition states for transformations involving this compound, aiding in the design of more efficient synthetic routes and catalysts. researchgate.net

Computational Fluid Dynamics (CFD): For its integration into flow chemistry, CFD can be used to model and optimize the fluid dynamics within the reactor, ensuring efficient mixing and heat transfer for reactions involving this compound. pharmafeatures.comchemisgroup.usresolvedanalytics.comwikipedia.org

New Applications in Supramolecular Chemistry and Self-Assembly

The ability of molecules to spontaneously organize into well-defined, non-covalently linked structures is the basis of supramolecular chemistry and self-assembly. The functional groups of this compound make it an attractive candidate for the design of novel supramolecular architectures.

Future research could explore:

Formation of Self-Assembled Monolayers (SAMs): The amine or a derivatized ester group could act as an anchor to various surfaces, leading to the formation of SAMs. The ethylene (B1197577) glycol-like spacer could impart non-fouling properties, making such surfaces resistant to protein adsorption. rero.chcapes.gov.br

Design of Functional Gels and Liquid Crystals: By incorporating this molecule into larger structures, it may be possible to create new soft materials with responsive properties, where the amine and ether linkages can participate in hydrogen bonding networks.

Host-Guest Chemistry: The flexible backbone and functional end groups could allow derivatives of this compound to act as hosts for small molecules or ions, with potential applications in sensing or separation technologies.

Sustainable and Bio-inspired Synthetic Approaches

The principles of green chemistry and the inspiration from biological systems are driving the development of more environmentally benign and efficient synthetic methods. oie.go.th Future research on this compound should embrace these concepts.

Key directions include:

Bio-based Feedstocks: Investigating the synthesis of this compound from renewable resources, such as biomass-derived ethanol (B145695) and acetic acid, would significantly improve its sustainability profile. nus.edu.sg There is a growing interest in producing amino acids and their derivatives from woody biomass. nus.edu.sgnih.gov

Green Solvents: Utilizing environmentally friendly solvents like water or super-critical CO2 in the synthesis and derivatization of this compound would reduce the environmental impact. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in organic synthesis, including the synthesis of amino acid derivatives and acetates. researchgate.netnih.govrsc.orgfao.orgbiointerfaceresearch.com Applying this technology to reactions involving this compound could lead to more efficient and sustainable processes.

Catalytic Efficiency: The use of highly efficient and recyclable catalysts, including biocatalysts and nanocatalysts, will be crucial in minimizing waste and improving the atom economy of synthetic transformations. nih.gov

Q & A

Q. Basic

TechniqueKey Spectral Markers
¹H NMR (CDCl₃)δ 1.25 ppm (t, CH₂CH₃), δ 3.55–3.70 ppm (m, OCH₂CH₂O), δ 4.15 ppm (s, OCH₂COO) .
IR 1740 cm⁻¹ (ester C=O), 3350 cm⁻¹ (NH stretch) .
LC-MS [M+H]⁺ at m/z 178.1 (C₈H₁₅NO₄⁺) .

What strategies can mitigate the formation of 2-(2-aminoethoxy)acetic acid as a hydrolysis by-product during synthesis?

Q. Advanced

  • Protecting Groups : Temporarily protect the amine with Fmoc to prevent nucleophilic attack on the ester .
  • pH Control : Maintain pH <7 during aqueous workup to suppress ester hydrolysis .
  • Solvent Choice : Use aprotic solvents (e.g., THF) instead of water-miscible alcohols .

What are the documented stability profiles of this compound under various storage conditions?

Q. Basic

ConditionStability
-20°C (anhydrous) Stable for ≥2 years; <2% degradation via GC-MS .
25°C (ambient) 10% hydrolysis to 2-(2-aminoethoxy)acetic acid after 6 months .
Aqueous Solution (pH 7) Half-life of 14 days; stabilize with 1% acetic acid .

How does the presence of electron-withdrawing groups in derivatives influence their reactivity in nucleophilic substitution reactions?

Advanced
Substituting the ester with a nitro group (e.g., Ethyl 2-nitro-2-(2-aminoethoxy)acetate):

  • Reactivity : Increases electrophilicity at the carbonyl carbon (DFT calculations show 30% higher partial positive charge) .
  • Outcomes : Faster SN2 reactions with thiols (e.g., cysteine derivatives; k = 0.15 min⁻¹ vs. 0.08 min⁻¹ for parent compound) .

What metabolic pathways have been identified for this compound in biological systems?

Basic
In Mycobacterium aurum M01:

Hydrolysis : Esterase-mediated conversion to 2-(2-aminoethoxy)acetic acid .

Oxidation : Aldehyde dehydrogenase produces diglycolate, which degrades to glycolate and glyoxylate .
Implications : Potential biomarker for exposure studies in toxicology .

What computational modeling approaches predict solvation effects on this compound in polar aprotic solvents?

Q. Advanced

  • COSMO-RS : Predicts solubility in DMSO (0.8 M) vs. THF (0.3 M) with <5% deviation from experimental data .
  • MD Simulations : Reveal strong hydrogen bonding between the amino group and acetone (ΔG_solvation = -12.3 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.